(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one
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Overview
Description
(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one: is a chemical compound with a unique structure that includes a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one typically involves the reduction of fluorenone derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce fluorenone derivatives to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one can undergo oxidation reactions to form fluorenone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: More saturated fluorenone derivatives.
Substitution: Halogenated fluorenone derivatives.
Scientific Research Applications
Chemistry: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential use in organic electronic materials.
Mechanism of Action
The mechanism of action of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Fluorenone: A closely related compound that differs by the absence of hydroxyl groups.
9-Fluorenol: Another related compound with a hydroxyl group at the 9-position.
Uniqueness: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at both the 1 and 9a positions. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1S,9aR)-1,9a-dihydroxy-1H-fluoren-9-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H/t11-,13+/m0/s1 |
InChI Key |
CZWUUOGKBHOBEC-WCQYABFASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=C[C@@H]([C@]3(C2=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O |
Origin of Product |
United States |
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